Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate
Description
Dimethyl 2-((4aR,8aS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin-6-yl)malonate is a malonate ester derivative featuring a complex heterocyclic substituent. The core structure consists of a dimethyl malonate group attached to a tetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin ring system with two sulfone (SO₂) groups. The sulfone groups impart strong electron-withdrawing effects, enhancing the acidity of the α-hydrogens in the malonate moiety, which is critical for its reactivity in synthetic applications such as nucleophilic substitutions or cycloadditions .
Properties
Molecular Formula |
C10H14O10S |
|---|---|
Molecular Weight |
326.28 g/mol |
IUPAC Name |
dimethyl 2-[(4aR,8aS)-2,2-dioxo-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin-6-yl]propanedioate |
InChI |
InChI=1S/C10H14O10S/c1-15-8(11)7(9(12)16-2)10-17-3-6-5(19-10)4-18-21(13,14)20-6/h5-7,10H,3-4H2,1-2H3/t5-,6+,10?/m1/s1 |
InChI Key |
ZCFZQQPENNBOEB-CGQSYLDTSA-N |
Isomeric SMILES |
COC(=O)C(C1OC[C@H]2[C@H](O1)COS(=O)(=O)O2)C(=O)OC |
Canonical SMILES |
COC(=O)C(C1OCC2C(O1)COS(=O)(=O)O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate involves several steps. One common method includes the reaction of a suitable malonate ester with a dioxathiin precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxathiin ring to a more reduced form, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the dioxathiin or dioxin rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate involves its interaction with molecular targets such as enzymes or receptors. The dioxathiin and dioxin rings can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Diethyl 2-((4aS,8aR)-6-phenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-2-yl)malonate
- Structure: Similar dioxino-dioxin heterocycle but lacks sulfone groups; instead, a phenyl group is attached.
- Electronic Effects: The phenyl group is electron-neutral, resulting in less pronounced α-hydrogen acidity compared to the sulfone-containing target compound. This reduces reactivity in deprotonation reactions.
- Applications : Primarily used in asymmetric synthesis due to its chiral dioxane ring .
Dimethyl (5-methyl-2,4-dinitrophenyl)malonate (CAS 941294-15-1)
- Structure : Features a nitroaromatic substituent (2,4-dinitrophenyl).
- Electronic Effects : Nitro groups are strong electron-withdrawing, making the malonate α-hydrogens highly acidic. However, steric hindrance from the nitro groups may limit accessibility in reactions.
- Applications : Utilized in electrophilic aromatic substitution or as a precursor for explosives research .
Diethyl 2-(cyanomethyl)malonate (CAS 20780-49-8)
- Structure: Contains a cyano (-CN) group adjacent to the malonate.
- Electronic Effects: The cyano group withdraws electrons via induction, increasing α-hydrogen acidity. This compound is more reactive in Michael additions or alkylation reactions compared to the sulfone-containing target.
- Applications : Intermediate in pharmaceuticals and agrochemicals .
Heterocyclic Systems and Reactivity
Dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate
- Structure: Chromenopyridine-fused system with amino and cyano groups.
- Reactivity: The amino groups enable hydrogen bonding, enhancing solubility in polar solvents. The fused aromatic system directs reactivity toward cyclization or cross-coupling reactions.
- Applications : Building block for bioactive heterocycles in medicinal chemistry .
α-Acetoxy-α-(furan-2-yl) diethyl malonate (Compound 10 in )
Physical and Thermodynamic Properties
- Polarity : The sulfone groups increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to phenyl- or furan-substituted analogs .
- Thermal Stability : Sulfones are oxidation-resistant but may decompose under strong acidic or basic conditions. In contrast, nitro-substituted malonates are thermally unstable due to explosive tendencies .
Data Tables
Table 1: Key Structural and Electronic Comparisons
| Compound Name | Substituent | Electron Effect | Key Applications |
|---|---|---|---|
| Target Compound | Sulfone-dioxathiin | Strong EWG (↑ α-H acidity) | Asymmetric synthesis, drug design |
| Diethyl 2-(phenyl-dioxino)malonate | Phenyl | Neutral (↓ α-H acidity) | Chiral intermediates |
| Dimethyl (2,4-dinitrophenyl)malonate | Nitroaromatic | Strong EWG (steric hindrance) | Energetic materials |
| Diethyl 2-(cyanomethyl)malonate | Cyano | Moderate EWG (↑ alkylation) | Pharmaceuticals, agrochemicals |
Table 2: Solubility and Stability Trends*
| Compound Type | Polarity | Solubility (Polar Solvents) | Thermal Stability |
|---|---|---|---|
| Sulfone-containing malonates | High | High | Moderate |
| Nitro-substituted malonates | Moderate | Low | Low |
| Furan/cyano malonates | Moderate | Moderate | High |
*Based on structural analogs and database references .
Biological Activity
Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is a complex organic compound with the molecular formula CHOS. Its unique structure suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, including its pharmacological potential and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 286.28 g/mol |
| CAS Number | 1809393-78-9 |
Antitumor Activity
Recent studies have highlighted the potential of compounds with similar structural frameworks in exhibiting antitumor properties. For instance, compounds containing dioxin and dioxathiin moieties have been reported to inhibit cancer cell proliferation. The mechanism often involves the disruption of DNA synthesis and cell cycle progression.
Case Study:
In a study investigating related compounds, it was found that derivatives with dioxin structures showed significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer). The IC values for these compounds ranged from 4.37 μM to 8.03 μM, indicating potent activity against these cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and carbonic anhydrase.
- Interaction with Nucleic Acids: The presence of dioxin rings allows for intercalation into DNA strands, disrupting replication and transcription processes.
- Antioxidant Properties: Many dioxin derivatives exhibit antioxidant activity, which can protect normal cells from oxidative stress while targeting malignant cells.
Pharmacological Potential
The pharmacological profile of this compound suggests its use in various therapeutic areas beyond oncology:
- Antimicrobial Activity: Similar compounds have demonstrated efficacy against bacterial strains and fungi.
- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Research Findings
Several studies have investigated the biological activities of compounds related to this compound. These findings are summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
